2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid

Description

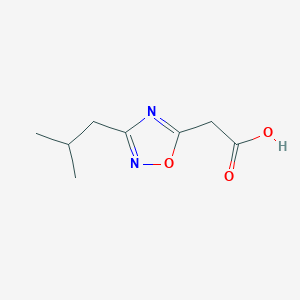

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an isobutyl group (-CH2CH(CH2)2) and at position 5 with an acetic acid moiety (-CH2COOH). The 1,2,4-oxadiazole ring confers metabolic stability and hydrogen-bonding capabilities, while the isobutyl substituent introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)3-6-9-7(13-10-6)4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWZEWLAMCOXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Carboxylic Acid Cyclocondensation

The most prevalent method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with carboxylic acid derivatives. Adapted from procedures in, this approach can be tailored for the target compound:

-

Synthesis of Isobutyl-Substituted Amidoxime :

-

Cyclization with Activated Acetic Acid :

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amidoxime formation | NHOH·HCl, EtN, MeOH, 60°C, 6h | 75–85% | |

| Cyclization | EDC·HCl, HOBt, DCM, 100°C, 16h | 60–70% |

Protecting Group Strategies

Transient Protection of Carboxylic Acid

To prevent side reactions during cyclization, the acetic acid moiety is often protected as a tert-butyl ester, which is later cleaved with trifluoroacetic acid (TFA):

-

Esterification :

-

Deprotection :

Critical Data :

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the acetic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxadiazole ring or the acetic acid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the acetic acid side chain.

Scientific Research Applications

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Physicochemical Properties

The biological and physicochemical profiles of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazol-5-yl Acetic Acid Derivatives

Key Observations:

- Substituent Effects on Bioactivity : Aromatic substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) enhance aldose reductase inhibition due to π-π stacking and hydrophobic interactions with enzyme pockets. Larger groups like benzyl reduce activity, suggesting steric constraints .

- Alkyl vs. Aromatic Groups : The isobutyl group in the target compound may improve membrane permeability compared to phenyl analogs but could reduce target affinity due to weaker electronic interactions.

- Physicochemical Trends : Cyclopropyl and methyl substituents lower molecular weight and melting points, enhancing solubility. For example, the cyclopropyl analog crystallizes at 138°C, whereas phenyl derivatives often require higher temperatures .

Biological Activity

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and data tables.

- Chemical Formula: CHNO

- Molecular Weight: 184.19 g/mol

- CAS Number: 1245534-03-5

- InChI Key: [Not provided]

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing oxadiazole moieties. In particular, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 | |

| Similar Oxadiazole Derivative | HCT116 | 24.74 | |

| Similar Oxadiazole Derivative | HepG2 | 1.1 |

Case Study : A study demonstrated that compounds with oxadiazole structures exhibited IC values comparable to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil across multiple cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 40 | |

| Escherichia coli | 200 | |

| Pseudomonas aeruginosa | 500 |

Research Findings : The compound demonstrated a significant inhibitory effect on Staphylococcus aureus with an MIC of 40 µg/mL, suggesting its potential as an antibacterial agent. Other related compounds showed varying degrees of activity against different bacterial strains .

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound is limited, related oxadiazole compounds have been reported to possess anti-inflammatory properties. This suggests that further investigation into the inflammatory response modulation by this compound could be beneficial.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the oxadiazole ring contributes to its biological activity through interactions with various cellular targets involved in tumor growth and bacterial proliferation.

Q & A

Q. How do electronic effects of substituents on the isobutyl group influence derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.